3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
WAY-324712 is a chemical compound with the molecular formula C18H16F2N2O3SThe compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core and a thiazole ring substituted with difluorophenyl and carbamoyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324712 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the thiazole ring: This step involves the cyclization of a precursor containing the necessary functional groups.
Substitution with difluorophenyl and carbamoyl groups: These groups are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of WAY-324712 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
WAY-324712 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-324712 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324712 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with key biochemical processes in cells.
Comparison with Similar Compounds
WAY-324712 can be compared with other compounds that have similar structures or functions. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Properties
Molecular Formula |
C18H16F2N2O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H16F2N2O3S/c19-10-3-4-11(12(20)6-10)13-7-26-18(21-13)22-16(23)14-8-1-2-9(5-8)15(14)17(24)25/h3-4,6-9,14-15H,1-2,5H2,(H,24,25)(H,21,22,23) |
InChI Key |
FMOYQCTWRYPGEZ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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